Tau Peptide (512-525) amide Trifluoroacetate
Description
Overview of Tau Protein in Central Nervous System Physiology
The Tau protein is a crucial component of the central nervous system (CNS), primarily known for its role in stabilizing microtubules within neurons. wikipedia.orgmdpi.com These microtubules are essential for maintaining the structural integrity of axons, the long, slender projections of nerve cells that transmit information to other neurons. the-scientist.com By binding to microtubules, Tau proteins promote their assembly and stability, facilitating critical cellular processes such as axonal transport, which is the movement of organelles, vesicles, and other essential materials along the axon. the-scientist.com
Tau's function is not limited to microtubule stabilization. It also plays a role in synaptic plasticity, the ability of synapses to strengthen or weaken over time, which is fundamental to learning and memory. the-scientist.comresearchgate.net Furthermore, emerging evidence suggests that Tau is involved in protecting DNA and RNA from oxidative stress within the nucleus. the-scientist.com The diverse functions of Tau are regulated by various post-translational modifications, most notably phosphorylation. mdpi.com In a healthy adult brain, there is a balanced presence of different Tau isoforms, which are variants of the protein produced through alternative splicing of the MAPT gene. wikipedia.orgthe-scientist.com
Pathological Role of Tau in Neurodegenerative Diseases
In several neurodegenerative diseases, collectively known as tauopathies, the Tau protein undergoes abnormal changes, leading to its dysfunction and aggregation. nih.govnih.gov When Tau becomes hyperphosphorylated, it detaches from microtubules, causing them to become unstable and impairing axonal transport. researchgate.netmedlink.com This dissociation is a critical early step in the pathological cascade. The detached and abnormally modified Tau proteins then begin to misfold and aggregate, forming insoluble filaments that accumulate within neurons. the-scientist.comresearchgate.net
Definition and Classification of Tauopathies
Tauopathies are a group of neurodegenerative disorders characterized by the pathological aggregation of Tau protein in the brain. nih.govresearchgate.net These diseases are clinically, morphologically, and biochemically diverse, with the specific symptoms and progression depending on the brain regions and cell types affected. frontiersin.org
Tauopathies can be classified based on the primary type of Tau isoform that accumulates in the aggregates. Some, like Pick's disease, are characterized by the aggregation of 3-repeat (3R) Tau isoforms. wikipedia.org Others, including progressive supranuclear palsy (PSP) and corticobasal degeneration (CBD), are defined by the accumulation of 4-repeat (4R) Tau isoforms. researchgate.netbiorxiv.org A third category, which includes Alzheimer's disease (AD), involves the aggregation of both 3R and 4R Tau isoforms. wikipedia.orgmit.edu Recent advancements in cryo-electron microscopy have led to a new hierarchical classification based on the distinct structural folds of the Tau filaments in different diseases. cam.ac.uknih.gov
| Category | Predominant Tau Isoform | Examples of Diseases |
|---|---|---|
| 3R Tauopathies | 3-Repeat (3R) Tau | Pick's Disease |
| 4R Tauopathies | 4-Repeat (4R) Tau | Progressive Supranuclear Palsy (PSP), Corticobasal Degeneration (CBD), Argyrophilic Grain Disease (AGD) |
| Mixed 3R/4R Tauopathies | Both 3R and 4R Tau | Alzheimer's Disease (AD), Chronic Traumatic Encephalopathy (CTE), Primary Age-Related Tauopathy (PART) |
Neurofibrillary Tangles and Tau Aggregation as Hallmarks of Tauopathies
A defining pathological feature of tauopathies is the presence of neurofibrillary tangles (NFTs) within neurons. wikipedia.orgnih.gov NFTs are intracellular aggregates composed of hyperphosphorylated and misfolded Tau protein that has assembled into paired helical filaments (PHFs) and straight filaments (SFs). wikipedia.orgresearchgate.net The formation of these aggregates disrupts normal cellular functions and is strongly associated with neuronal death. researchgate.net The density and distribution of NFTs in the brain correlate with the severity of cognitive decline in diseases like Alzheimer's. stressmarq.com
The process of Tau aggregation is thought to occur in a prion-like manner, where misfolded Tau "seeds" can induce the misfolding and aggregation of normal Tau proteins, leading to the spread of pathology throughout the brain along neuroanatomically connected pathways. frontiersin.orgwikipedia.orgjci.org While NFTs are a classic hallmark, research also suggests that smaller, soluble oligomers of hyperphosphorylated Tau may be the most toxic species, contributing to synaptic dysfunction early in the disease process. stressmarq.com
Genesis of Pathological Tau Fragments in Disease States
The formation of pathological Tau aggregates is not solely dependent on hyperphosphorylation; proteolytic cleavage of the Tau protein also plays a significant role in the initiation and progression of tauopathies. portlandpress.com
Proteolytic Cleavage Mechanisms and Involved Proteases
In the course of neurodegenerative diseases, Tau protein can be cleaved by various proteases, which are enzymes that break down proteins. frontiersin.org This cleavage generates truncated Tau fragments that can have enhanced aggregation properties. pnas.org Several classes of proteases have been implicated in the pathological cleavage of Tau, including caspases, calpains, and others. frontiersin.orgnih.gov
Caspases, a family of proteases involved in apoptosis (programmed cell death), are of particular interest. For instance, caspase-3 can cleave Tau at specific sites, such as aspartate-421 (Asp421), generating a C-terminally truncated fragment. pnas.orgoup.com This cleavage event has been observed in the brains of Alzheimer's disease patients and can be induced in neurons by amyloid-beta peptides, suggesting a link between the two hallmark pathologies of AD. portlandpress.compnas.org Other caspases, like caspase-6, have also been shown to cleave Tau at different sites. portlandpress.com
| Protease Family | Specific Protease | Known Cleavage Site in Tau | Implicated Disease |
|---|---|---|---|
| Caspases | Caspase-3 | Aspartate-421 (Asp421) | Alzheimer's Disease |
| Caspases | Caspase-6 | Aspartate-13 (Asp13) | Alzheimer's Disease |
| Calpains | - | Multiple sites | Various Tauopathies |
| Other | Thrombin, Cathepsins | Various sites | Various Tauopathies |
Significance of C-terminal Tau Truncations in Tauopathies
Truncation of the C-terminal region of the Tau protein is a particularly significant event in the pathogenesis of tauopathies. nih.gov The C-terminus of Tau is thought to have an inhibitory effect on the protein's ability to aggregate. biologists.com Removal of this region, even a small portion, can dramatically increase the rate and extent of Tau polymerization into filaments. biologists.com
For example, Tau truncated at glutamate-391 (Glu391) is found in the NFTs of Alzheimer's patients. biologists.com Similarly, the caspase-cleavage product truncated at Asp421 assembles into filaments more rapidly and extensively than the full-length protein. pnas.org These C-terminally truncated fragments are believed to act as seeds, initiating the aggregation of full-length Tau. nih.gov Evidence suggests that C-terminal truncation is an early event in the process of Tau aggregation. nih.gov While the majority of Tau released from healthy neurons is C-terminally truncated, the specific fragments associated with pathology, which contain the microtubule-binding region, are thought to be released primarily from dying neurons, potentially initiating the spread of aggregation. nih.gov The presence of various C-terminal Tau fragments has been detected in the normal human brain from a young age, suggesting that the balance of Tau cleavage and clearance is critical. mdpi.com
Properties
IUPAC Name |
(2S)-N-[2-[[(2S,3R)-1-[(2S)-2-[[2-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]-1-[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H77N15O21.C2HF3O2/c1-25(72)41(51(87)66-14-4-7-36(66)48(84)55-17-38(75)59-30(21-68)42(53)78)63-40(77)19-57-47(83)34-5-2-12-64(34)49(85)32(23-70)60-39(76)18-56-46(82)35-6-3-13-65(35)50(86)33(24-71)62-45(81)31(22-69)61-44(80)29(15-26-8-10-27(73)11-9-26)58-37(74)16-54-43(79)28(52)20-67;3-2(4,5)1(6)7/h8-11,25,28-36,41,67-73H,2-7,12-24,52H2,1H3,(H2,53,78)(H,54,79)(H,55,84)(H,56,82)(H,57,83)(H,58,74)(H,59,75)(H,60,76)(H,61,80)(H,62,81)(H,63,77);(H,6,7)/t25-,28+,29+,30+,31+,32+,33+,34+,35+,36+,41+;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLRWWLSGAUHGBF-XTBGWUEUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)N1CCCC1C(=O)NCC(=O)NC(CO)C(=O)N)NC(=O)CNC(=O)C2CCCN2C(=O)C(CO)NC(=O)CNC(=O)C3CCCN3C(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)CNC(=O)C(CO)N)O.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)NCC(=O)N[C@@H](CO)C(=O)N)NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@H](CO)NC(=O)CNC(=O)[C@@H]3CCCN3C(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)CNC(=O)[C@H](CO)N)O.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H78F3N15O23 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1350.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Tau Peptide 512 525 Amide Trifluoroacetate: Origin and Research Utility
Derivation and Sequence Context within Full-Length Tau Protein
Tau Peptide (512-525) amide Trifluoroacetate (B77799) is a synthetic fragment derived from the C-terminal region of the human tau protein. The numbering of the amino acid sequence corresponds to the longest isoform of human tau found in the central nervous system, which consists of 441 amino acids. The specific sequence of this 14-amino acid peptide is Ser-Gly-Tyr-Ser-Ser-Pro-Gly-Ser-Pro-Gly-Thr-Pro-Gly-Ser, with an amide group at the C-terminus.
The full-length tau protein is a microtubule-associated protein (MAP) crucial for the stability and assembly of microtubules in neurons. wikipedia.org It is encoded by the MAPT gene and exists in six different isoforms in the human brain, resulting from alternative splicing. wikipedia.org These isoforms are characterized by the presence or absence of N-terminal inserts and either three or four repeat domains in the microtubule-binding region (MTBR). The C-terminal region, where the 512-525 sequence is located, is downstream of the well-characterized microtubule-binding repeats.
| Peptide Name | Amino Acid Sequence | Position in Full-Length Tau (441 isoform) | Modification |
|---|---|---|---|
| Tau Peptide (512-525) amide | Ser-Gly-Tyr-Ser-Ser-Pro-Gly-Ser-Pro-Gly-Thr-Pro-Gly-Ser | 512-525 | C-terminal amidation |
Significance of the C-terminal Region (512-525) in Tau Biology
Studies have shown that the C-terminal region can act as an inhibitory domain for tau polymerization. biologists.com The removal of even a small number of amino acids from the C-terminus can significantly increase the rate and extent of tau filament formation in vitro. biologists.com This suggests that the intact C-terminal tail helps to maintain tau in a soluble, non-aggregating state.
Furthermore, specific peptides derived from the C-tail region of tau have been demonstrated to be capable of forming filamentous structures on their own and can interact with full-length tau to promote its aggregation. nih.gov This indicates that this region contains sequences that are critical for the initiation and propagation of tau pathology. The 512-525 sequence, being at the very end of the protein, is part of this crucial regulatory and potentially pathogenic region. The stability and toxicity of tau protein have also been linked to the integrity of its C-terminus.
Synthesis and Characterization of the Peptide for Research Applications
Tau Peptide (512-525) amide Trifluoroacetate is produced for research purposes through chemical synthesis, most commonly by Solid-Phase Peptide Synthesis (SPPS). This method allows for the precise, stepwise addition of amino acids to a growing peptide chain that is anchored to a solid resin support. The process is automated and enables the production of high-purity peptides. The C-terminal amidation is a common modification for synthetic peptides, often enhancing their stability and mimicking the native protein structure.
Following synthesis, the peptide is cleaved from the resin and purified, typically using reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the peptide are then confirmed through analytical techniques such as mass spectrometry and amino acid analysis.
| Analytical Technique | Purpose | Typical Expected Result for Tau Peptide (512-525) amide |
|---|---|---|
| Mass Spectrometry (MS) | Confirms the molecular weight of the peptide, verifying the correct amino acid sequence. | A mass spectrum showing a peak corresponding to the calculated molecular weight of the SGYSSPGSPGTPGS-NH2 peptide. |
| High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the peptide by separating it from any incomplete sequences or byproducts of synthesis. | A chromatogram showing a single major peak, indicating high purity (typically >95%). |
| Amino Acid Analysis (AAA) | Determines the amino acid composition of the peptide, confirming the presence and relative ratios of the constituent amino acids. | Results showing the expected ratios of serine, glycine (B1666218), tyrosine, proline, and threonine. |
Role of Trifluoroacetate Counterion in Peptide Chemistry for Research
During the purification process using RP-HPLC, trifluoroacetic acid (TFA) is commonly used as an ion-pairing agent to improve the separation and resolution of the peptide. As a result, the final lyophilized peptide product is typically a salt, with trifluoroacetate anions electrostatically associated with the positively charged amino groups of the peptide. This trifluoroacetate salt form is standard for many commercially available synthetic peptides used in research. While generally suitable for many in vitro applications, it is important for researchers to be aware of the presence of the trifluoroacetate counterion, as it can potentially influence cellular assays at high concentrations.
Applications in Peptide Screening and Functional Assays for Research
This compound serves as a valuable tool in a variety of research applications aimed at understanding the intricacies of tau biology and pathology. medchemexpress.com Its use in peptide screening and functional assays allows for the investigation of specific molecular interactions and pathogenic mechanisms.
One key application is in epitope mapping for the development and characterization of tau-specific antibodies. nih.govfrontiersin.org By using this and other overlapping tau peptides in binding assays, researchers can precisely identify the amino acid sequences that are recognized by different antibodies. This is crucial for developing diagnostic tools and immunotherapies for Alzheimer's disease and other tauopathies.
The peptide is also utilized in protein-protein interaction studies . Researchers can investigate whether this specific C-terminal sequence of tau interacts with other proteins, including other tau molecules, enzymes, or chaperone proteins. These studies can be conducted using techniques such as enzyme-linked immunosorbent assays (ELISA), surface plasmon resonance (SPR), and pull-down assays.
In functional assays , Tau Peptide (512-525) can be used to study its effect on the aggregation of full-length tau protein. By adding the peptide to in vitro aggregation reactions, researchers can determine if it promotes or inhibits the formation of tau fibrils. Such experiments help to elucidate the role of the C-terminal tail in the aggregation process and can be used to screen for potential therapeutic agents that interfere with this process.
| Research Application | Description | Example of Use with Tau Peptide (512-525) amide |
|---|---|---|
| Epitope Mapping | Identifying the specific binding site of an antibody on a protein. | The peptide is immobilized and tested for its ability to bind to various anti-tau antibodies to determine if their epitope lies within the 512-525 sequence. |
| Protein-Protein Interaction Assays | Investigating the binding of the peptide to other proteins. | Used as a bait to identify proteins that specifically interact with the C-terminal tail of tau. |
| Aggregation Assays | Studying the role of the peptide in the aggregation of full-length tau. | The peptide is added to a solution of full-length tau to observe its effect on the rate and extent of fibril formation. |
| Screening for Therapeutic Agents | Identifying small molecules or other agents that can modulate the function or aggregation of tau. | Used in a high-throughput screen to find compounds that block the interaction of this peptide with itself or with full-length tau. |
Nucleation-Dependent Polymerization Theory in Tau Aggregation
The aggregation of Tau is widely understood to follow a nucleation-dependent polymerization model. nih.gov This process is characterized by two distinct phases: a slow nucleation (lag) phase, where monomeric proteins assemble into unstable oligomeric nuclei, followed by a rapid elongation phase, where these nuclei act as templates for the recruitment of additional monomers, leading to the formation of larger fibrils. nih.gov This model is not unique to Tau and is a common feature of many amyloidogenic proteins. jneurosci.org The initial formation of a stable nucleus is the rate-limiting step in this pathway. nih.gov Once formed, these nuclei catalyze the rapid conversion of soluble monomers into insoluble polymers.
The transition from a soluble, monomeric state to an aggregated oligomeric state is the critical first step in the fibrillization cascade. stressmarq.com In its native form, Tau is a highly soluble and intrinsically disordered protein. nih.govmdpi.com However, under certain pathological conditions, Tau monomers can undergo conformational changes that expose aggregation-prone regions. nih.gov These "misfolded" monomers then self-associate to form small, soluble oligomers. stressmarq.comnih.gov These oligomers are considered to be the most toxic species in the aggregation pathway, capable of disrupting cellular functions even before the formation of mature fibrils. stressmarq.comnih.gov
The formation of oligomers is a complex process influenced by various factors, including protein concentration and the presence of cofactors. mdpi.com Studies have shown that certain regions within the Tau protein, particularly the microtubule-binding repeat domains, are critical for this initial self-assembly. mdpi.com The transition is thought to be driven by the formation of β-sheet structures, a hallmark of amyloid proteins. plos.org These early-stage oligomers are often transient and heterogeneous in nature. plos.org
Once a stable oligomeric nucleus is formed, the elongation phase begins. stressmarq.com During this phase, the oligomers act as templates, recruiting and converting soluble monomers into the growing fibril. nih.gov This process is significantly faster than the initial nucleation step. The growing fibrils, often referred to as protofibrils, will continue to elongate and can also associate with each other to form the mature, insoluble paired helical filaments (PHFs) and straight filaments (SFs) that are the characteristic components of neurofibrillary tangles (NFTs) in tauopathies. stressmarq.comnih.gov
Role of Specific Tau Peptide Fragments in Seeding Tau Aggregation
Specific fragments of the Tau protein can act as "seeds," initiating and accelerating the aggregation of full-length Tau. frontiersin.orgbohrium.com These fragments, often derived from the microtubule-binding repeat region, are highly prone to aggregation themselves and can template the misfolding of native Tau protein in a prion-like manner. frontiersin.orgbohrium.comnih.gov This seeding phenomenon is a critical aspect of the propagation of Tau pathology throughout the brain.
Proteolytic cleavage of the full-length Tau protein can generate these aggregation-prone fragments. frontiersin.orgresearchgate.netnih.gov Once formed, these fragments can co-aggregate with full-length Tau, effectively nucleating the formation of larger aggregates. frontiersin.orgresearchgate.net
The propensity of a Tau fragment to aggregate is heavily influenced by its length and amino acid sequence. nih.gov Certain short peptide motifs within the repeat domains, such as VQIVYK (PHF6), have been identified as having a high tendency to form β-sheet structures and are essential for aggregation. nih.gov The presence of these "aggregation-hotspot" sequences is a key determinant of a fragment's ability to seed fibrillization. nih.gov
Different Tau fragments exhibit distinct aggregation kinetics. nih.govresearchgate.net The rate of aggregation, including the length of the lag phase and the rate of fibril elongation, can vary significantly depending on the specific fragment. nih.gov For instance, fragments containing the PHF6 motif are known to aggregate much more rapidly than fragments lacking this sequence. acs.org
The aggregation kinetics are typically monitored using fluorescent dyes like Thioflavin T (ThT), which bind to β-sheet-rich structures and exhibit enhanced fluorescence upon binding. nih.govacs.org Comparative studies using ThT assays have revealed that the aggregation of certain Tau fragments can be influenced by interactions with other amyloidogenic peptides, such as amyloid-β. acs.org These interactions can either promote or inhibit Tau aggregation, highlighting the complex interplay of different protein species in neurodegenerative diseases. acs.org
Influence of Post-Translational Modifications (PTMs) on Peptide Aggregation (General Mechanisms)
Post-translational modifications (PTMs) are chemical alterations to a protein after its synthesis, and they play a crucial role in regulating Tau's function, degradation, and aggregation potential. nih.gov A variety of PTMs have been identified on the Tau protein, including phosphorylation, acetylation, ubiquitination, glycation, glycosylation, SUMOylation, methylation, oxidation, and nitration. nih.govnih.gov These modifications can significantly alter the structure, charge, and intermolecular interactions of Tau, thereby influencing its propensity to aggregate. nih.gov
Hyperphosphorylation is the most studied PTM in the context of tauopathies and is a hallmark of the Tau aggregates found in neurofibrillary tangles. nih.govcytoskeleton.com Phosphorylation at specific sites can lead to the detachment of Tau from microtubules, making it more available for aggregation. cytoskeleton.comstressmarq.com It can also induce conformational changes that expose aggregation-prone domains. upenn.edu
Acetylation is another PTM that has been shown to promote Tau aggregation. cytoskeleton.com It can neutralize the positive charge of lysine residues, which may facilitate the formation of β-sheet structures. stressmarq.com Furthermore, crosstalk exists between different PTMs; for example, acetylation can prevent the ubiquitination of Tau, a process that would normally target it for degradation, thus leading to its accumulation and aggregation. cytoskeleton.com Other PTMs like ubiquitination and SUMOylation also play complex roles in regulating Tau aggregation and clearance. cytoskeleton.comstressmarq.combenthamdirect.com
An in-depth examination of the molecular processes governing the aggregation of tau-related peptides is crucial for understanding the pathology of various neurodegenerative diseases. This article focuses on the general mechanisms that drive the aggregation and fibrillogenesis of tau peptides, with a conceptual focus relevant to fragments such as this compound.
Structural Conformations and Biophysical Characteristics in Pathological Contexts
Conformational Dynamics of Tau Peptide (512-525) amide
The conformational landscape of tau peptides is highly dynamic and central to their physiological function and pathological aggregation. The transition from a soluble, monomeric state to aggregated forms is a key event in the development of tauopathies.
Tau protein, in its entirety and in its constituent fragments, is classified as an intrinsically disordered protein (IDP). This means that in its soluble, monomeric state, it does not adopt a stable, well-defined three-dimensional structure. Instead, it exists as a dynamic ensemble of rapidly interconverting conformations. This inherent lack of a fixed structure is crucial for its primary function of binding to and stabilizing microtubules.
Nuclear Magnetic Resonance (NMR) spectroscopy has been a important tool in characterizing the disordered nature of tau. acs.org Studies on various tau fragments consistently show NMR spectra with a narrow dispersion of chemical shifts, a hallmark of disordered proteins. nih.gov This structural plasticity allows tau to interact with a wide range of binding partners. The trifluoroacetate (B77799) counter-ion present in the synthetic peptide may influence this conformational ensemble, as related fluorinated compounds like trifluoroethanol have been shown to promote more ordered, β-sheet-like structures in other tau peptides.
A critical event in the pathogenesis of tauopathies is the conformational transition of tau from its intrinsically disordered state to a highly organized, β-sheet-rich structure. This transition is the fundamental step in the formation of the amyloid fibrils that constitute neurofibrillary tangles. This process is believed to be a nucleation-dependent polymerization, where the formation of a small, stable "seed" or nucleus triggers the rapid aggregation of other tau monomers.
Various biophysical techniques, including circular dichroism (CD) spectroscopy and Fourier-transform infrared (FTIR) spectroscopy, have been employed to monitor this conformational change. These studies reveal a characteristic shift from a random coil conformation to a β-sheet secondary structure as aggregation progresses. The aggregation process can be influenced by various factors, including post-translational modifications, interactions with other molecules, and the specific amino acid sequence of the tau fragment.
| Technique | Observation | Implication |
| Circular Dichroism (CD) | Shift from a minimum at ~200 nm to a minimum at ~218 nm | Transition from random coil to β-sheet structure |
| Thioflavin T (ThT) Fluorescence | Increase in fluorescence intensity | Formation of amyloid-like fibrils |
| Electron Microscopy (EM) | Visualization of fibrillar structures | Confirmation of aggregate morphology |
Characterization of Peptide Aggregates
The aggregation of Tau Peptide (512-525) amide, like other amyloidogenic peptides, is a complex process that proceeds through various intermediate species before the formation of mature fibrils.
Before the formation of large, insoluble fibrils, tau peptides assemble into smaller, soluble aggregates known as oligomers. These oligomeric species are increasingly considered to be the most neurotoxic forms of tau, capable of disrupting cellular functions and spreading pathology between neurons. The formation of these oligomers is a key step in the aggregation pathway.
The characterization of these transient and heterogeneous oligomers is challenging. Techniques such as size-exclusion chromatography, analytical ultracentrifugation, and single-molecule fluorescence techniques are used to study their size, shape, and formation kinetics. Studies on other tau fragments have shown that oligomers can exist in various sizes, from dimers and trimers to larger, more complex assemblies.
The end-products of tau aggregation are highly organized, insoluble amyloid fibrils. These fibrils are characterized by a cross-β structure, where β-sheets run perpendicular to the fibril axis. Electron microscopy has revealed that tau fibrils can exhibit significant morphological diversity, a phenomenon known as polymorphism. Fibrils can vary in their width, periodicity of twists, and the number of protofilaments they are composed of.
This structural polymorphism is significant because different fibril structures, or "strains," have been associated with different tauopathies, suggesting that the specific conformation of the aggregated tau may determine the clinical and pathological features of the disease. The specific sequence of Tau Peptide (512-525) amide and the conditions under which it aggregates would likely influence the morphology of the resulting fibrils.
| Fibril Characteristic | Description | Significance |
| Width | Diameter of the fibril | Can vary depending on the number of protofilaments |
| Twist Periodicity | The distance over which the fibril makes a full twist | A characteristic feature of different fibril polymorphs |
| Protofilament Number | The number of individual filaments that make up the fibril | Contributes to the overall morphology and stability |
High-Resolution Structural Determination Methods (e.g., Cryo-EM, NMR) Applied to Tau Fragments
Recent advancements in structural biology have provided unprecedented insights into the atomic-level structure of tau filaments. These high-resolution methods are critical for understanding the molecular basis of tau aggregation and for the rational design of diagnostic and therapeutic agents.
Cryo-electron microscopy (cryo-EM) has revolutionized the field by enabling the determination of high-resolution structures of tau filaments isolated directly from the brains of individuals with different tauopathies. frontiersin.orgresearchgate.net These studies have revealed that the core of the fibrils is composed of specific regions of the tau protein, arranged in distinct, disease-specific folds. thermofisher.com While a cryo-EM structure of Tau Peptide (512-525) amide fibrils is not available, this technique would be invaluable for determining its specific fibrillar architecture.
Solid-state NMR (ssNMR) spectroscopy is another powerful technique for studying the structure of amyloid fibrils. nih.gov ssNMR can provide atomic-resolution information about the conformation and packing of peptides within the fibril core. For instance, ssNMR studies on other tau fragments have identified the specific residues that form the β-sheet core and have provided insights into the intermolecular interactions that stabilize the fibril structure. nih.gov Solution NMR, while not suitable for studying large, insoluble fibrils, is essential for characterizing the initial, disordered state of the peptide and for studying the structure and dynamics of early-stage oligomers. pdbj.orgnih.gov
Computational Modeling and Simulations of Peptide Aggregation
Computational modeling, particularly molecular dynamics (MD) simulations, provides invaluable insights into the conformational dynamics and aggregation pathways of peptides at an atomic level. youtube.com These methods allow researchers to explore the structural transitions that are often difficult to capture experimentally. nih.gov For a peptide like SGYSSPGSPGTPGS-NH2, which is rich in flexible (glycine, serine) and structurally unique (proline) residues, computational approaches are essential to understanding its behavior in solution.
Conformational Ensemble of the Monomeric State
Due to its high content of glycine (B1666218) and serine, the SGYSSPGSPGTPGS-NH2 peptide is expected to be highly flexible and exist as an ensemble of disordered conformations in its monomeric state. Proline residues introduce kinks in the peptide backbone, further preventing the formation of stable secondary structures like alpha-helices or extensive beta-sheets in the monomer. uni-saarland.de Computational studies on similar proline-rich peptides have shown that they often adopt a polyproline II (PPII) helix, a left-handed helical structure, which is a common conformation for unfolded or disordered proteins. uni-saarland.de
Simulations of Early-Stage Aggregation
The aggregation of peptides is a complex process that is thought to be central to the pathology of many neurodegenerative diseases. nih.gov MD simulations can model the initial steps of this process, including dimer formation and the subsequent growth into larger oligomers. For a peptide like SGYSSPGSPGTPGS-NH2, the aggregation process is likely driven by a combination of hydrogen bonding between the polar serine residues and hydrophobic interactions, although the latter would be less significant given the peptide's composition.
Simulations of peptides with similar compositions suggest that the initial aggregation events involve the formation of transient intermolecular hydrogen bonds. The presence of proline can modulate this process; while it disrupts the formation of regular beta-sheets, it can also facilitate specific turns and bends that may be important for the formation of certain types of aggregates.
Illustrative Simulation Parameters for Peptide Aggregation Studies
To provide a clearer picture of how such computational studies are conducted, the following table outlines typical parameters used in molecular dynamics simulations of peptide aggregation. It is important to note that these are generalized parameters and would be optimized for the specific peptide and research question.
| Parameter | Typical Value/Setting | Rationale |
| Force Field | AMBER, CHARMM, GROMOS | These are sets of parameters that define the potential energy of the system and are optimized for biomolecular simulations. |
| Water Model | TIP3P, SPC/E | Explicit water models are crucial for accurately representing the solvent environment and its interactions with the peptide. |
| System Size | Multiple peptide chains (e.g., 8, 16, 32) in a periodic box of water | Simulating multiple peptides allows for the observation of intermolecular interactions and aggregation. |
| Simulation Time | Nanoseconds (ns) to Microseconds (µs) | Longer simulation times are necessary to capture the relatively slow process of peptide aggregation. |
| Temperature and Pressure | Constant (e.g., 300 K, 1 bar) | Maintained to mimic physiological conditions. |
| Analysis Methods | Root Mean Square Deviation (RMSD), Radius of Gyration (Rg), Secondary Structure Analysis (DSSP), Cluster Analysis | These methods are used to quantify the conformational changes, aggregation state, and structural properties of the peptides over time. |
Predicted Aggregation Propensity
The aggregation propensity of the SGYSSPGSPGTPGS-NH2 peptide is likely to be lower than that of highly amyloidogenic peptides, such as the core fragments of Amyloid-beta or Tau's PHF6 sequence. This is due to the lack of a strong hydrophobic core and the disruptive influence of proline on beta-sheet formation. However, under certain conditions, such as high concentration or the presence of crowding agents, aggregation could be induced.
Experimental Paradigms for Inducing and Studying Peptide Aggregation in vitro
To study the process of tau aggregation in a controlled laboratory setting, researchers have developed several experimental paradigms.
A key paradigm in tau research is the concept of "seeding," where pre-formed tau aggregates, either synthetic or derived from the brains of individuals with tauopathies, are introduced to cultured cells. mdpi.com This can induce the aggregation of endogenous tau in the recipient cells, mimicking the proposed prion-like propagation of tau pathology in the brain. mdpi.combiologists.commdpi.comnih.gov This method is crucial for studying the mechanisms of tau propagation and for testing inhibitors of this process.
Another common approach is the overexpression of full-length tau or specific fragments of the tau protein in cultured cells. Often, mutations associated with familial tauopathies are introduced to promote aggregation. Inducible expression systems, where the expression of the tau protein can be turned on or off, allow for precise control over the timing of tau production and subsequent aggregation. This enables researchers to study the direct consequences of tau aggregation on cellular function and viability.
Animal Models in Tau Peptide 512 525 Amide Research Non Human Focus, Excluding Clinical Human Trial Data
Correlation between Peptide Expression/Introduction and Neurodegenerative Outcomes No specific data is available.
As no specific compounds were mentioned in the context of research on Tau Peptide (512-525) amide Trifluoroacetate (B77799), the corresponding table is also not applicable.
Advanced Methodologies for Investigating Tau Peptide 512 525 Amide
Spectroscopic Techniques (e.g., FTIR, CD, Fluorescence Spectroscopy)
Spectroscopic methods are powerful tools for examining the molecular properties of Tau peptides.
The aggregation of tau peptides is a hallmark of several neurodegenerative diseases. researchgate.net Techniques such as Thioflavin T (ThT) fluorescence are widely used to monitor the kinetics of this process in real-time. researchgate.netresearchgate.net ThT exhibits enhanced fluorescence upon binding to β-sheet structures, which are characteristic of amyloid fibrils. researchgate.netmdpi.com The increase in ThT fluorescence intensity over time provides a quantitative measure of fibril formation, allowing for the characterization of aggregation rates. mdpi.comnih.gov For instance, studies have shown that certain mutations, like the P301L mutation, can significantly accelerate the aggregation of tau fragments. mdpi.com
| Technique | Principle | Application in Tau Peptide Aggregation | Key Findings |
| Thioflavin T (ThT) Fluorescence | Enhanced fluorescence upon binding to β-sheet structures. researchgate.net | Real-time monitoring of fibril formation. researchgate.net | Mutations can alter aggregation rates; certain lipid environments promote self-association. mdpi.com |
| Light Scattering | Measurement of scattered light intensity, which increases with aggregate size. | Tracking the formation of larger Tau aggregates over time. | Provides complementary data to fluorescence-based assays on the growth of oligomers and fibrils. nih.gov |
Understanding the conformational changes of Tau Peptide (512-525) amide is essential for deciphering its pathological mechanisms. Circular Dichroism (CD) spectroscopy is a primary technique for this purpose, capable of identifying secondary structures like α-helices, β-sheets, and random coils. mdpi.comresearchgate.net In its monomeric state, tau protein typically exhibits a random coil conformation, characterized by a negative minimum around 200 nm in the CD spectrum. researchgate.net Upon aggregation, a conformational transition to a β-sheet-rich structure occurs, indicated by a shift in the CD spectrum to a negative maximum at approximately 217 nm. mdpi.comresearchgate.net
Fourier-transform infrared (FTIR) spectroscopy is another valuable tool that probes the vibrational frequencies of peptide bonds. nih.gov The amide I band (around 1600-1700 cm⁻¹) is particularly sensitive to secondary structure. nih.govresearchgate.net In soluble tau, this band is dominated by random coil structures, while aggregated forms show a prominent peak corresponding to β-sheet structures. nih.gov
| Technique | Principle | Application in Tau Peptide Conformation | Key Findings |
| Circular Dichroism (CD) Spectroscopy | Differential absorption of left and right circularly polarized light. nih.gov | Determination of secondary structure content (α-helix, β-sheet, random coil). mdpi.comnih.gov | Tau peptides undergo a conformational shift from random coil to β-sheet during aggregation. mdpi.comresearchgate.net |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Absorption of infrared radiation at specific vibrational frequencies of molecular bonds. nih.gov | Analysis of the amide I band to identify secondary structural elements. nih.govnih.gov | Confirms the transition from random coil to β-sheet structure upon fibrillization. nih.gov |
| Raman Spectroscopy | Inelastic scattering of monochromatic light, providing a "fingerprint" of molecular vibrations. | Provides detailed conformational fingerprinting of different tau fibril strains. nih.gov | Different aggregation conditions and cofactors can lead to distinct fibril conformations. nih.gov |
Microscopy Techniques
Microscopy techniques offer direct visualization of tau aggregates, from large fibrils down to single molecules, providing critical information on their morphology and dynamics.
Transmission Electron Microscopy (TEM) is a classical method used to visualize the morphology of tau fibrils. nih.govresearchgate.net It allows for the characterization of fibril dimensions, such as width and periodicity, and can distinguish between different fibril polymorphs. upenn.edu For example, heparin-induced tau fibrils have been shown to be structurally distinct from those seeded by paired helical filaments (PHFs) from Alzheimer's disease brains. upenn.edu
Cryo-electron microscopy (cryo-EM) has revolutionized the structural analysis of tau filaments, enabling the determination of their atomic structures. theaftd.orgnih.govthermofisher.com This high-resolution imaging has revealed that the core of tau filaments from Alzheimer's disease brains is composed of specific repeat domains that form a cross-β/β-helix structure. nih.gov Cryo-EM has also been instrumental in identifying different tau fibril polymorphs associated with various tauopathies. d-nb.inforcsb.org
| Technique | Principle | Application in Tau Fibril Visualization | Key Findings |
| Transmission Electron Microscopy (TEM) | Imaging with a beam of electrons transmitted through an ultrathin specimen. | Visualization of fibril morphology, including width and periodicity. researchgate.netupenn.edu | Different inducers of aggregation can result in structurally distinct fibrils. upenn.edu |
| Cryo-Electron Microscopy (Cryo-EM) | TEM of samples cooled to cryogenic temperatures, preserving their native state. thermofisher.com | High-resolution structural determination of tau filaments. theaftd.orgnih.gov | Revealed atomic-level details of tau protofilaments and the existence of disease-specific fibril polymorphs. nih.govrcsb.org |
Super-resolution microscopy techniques, such as single-molecule localization microscopy (SMLM), have enabled the visualization of nanoscale tau aggregates that are below the diffraction limit of conventional microscopy. nih.govukdri.ac.uk These methods have been used to study the early stages of seeded tau aggregation and have revealed the self-replication of small tau aggregates within cells. ukdri.ac.uk
Single-molecule microscopy, often utilizing total internal reflection fluorescence (TIRF) microscopy, allows for the study of the dynamics of individual tau molecules. biorxiv.orgnih.gov These approaches have been used to investigate how post-translational modifications, such as phosphorylation, affect the movement and confinement of tau in living cells. nih.govresearchgate.net Single-molecule pull-down (SiMPull) assays combine immunoprecipitation with single-molecule fluorescence imaging to detect and characterize individual tau aggregates in biological samples with high sensitivity. researchgate.netcam.ac.uk
| Technique | Principle | Application in Tau Aggregate Dynamics | Key Findings |
| Single-Molecule Localization Microscopy (SMLM) | High-accuracy localization of individual fluorescent molecules to reconstruct a super-resolved image. | Visualization of nanoscale tau aggregates and early aggregation events. nih.govukdri.ac.uk | Small tau aggregates can self-replicate within cells. ukdri.ac.uk |
| Single-Molecule TIRF Microscopy | Excitation of a thin layer of the specimen near the coverslip, reducing background fluorescence. | Tracking the movement and interactions of single tau molecules. biorxiv.orgnih.gov | Phosphorylation state affects the mobility and spatial organization of tau. nih.govresearchgate.net |
| Single-Molecule Pull-down (SiMPull) | Antibody-based capture of single particles for fluorescence imaging. biorxiv.org | Ultrasensitive detection and characterization of individual tau aggregates in complex samples. researchgate.netcam.ac.uk | Allows for the quantification and compositional analysis of disease-associated aggregate subpopulations. researchgate.netcam.ac.uk |
Immunofluorescence and histochemistry are essential techniques for visualizing the localization of tau aggregates within cells and tissues. These methods utilize antibodies that specifically recognize different forms of tau, including phosphorylated or aggregated species. cellsignal.com For example, antibodies specific to certain phosphorylation sites can be used to label pathological tau aggregates in brain tissue from Alzheimer's disease patients. cellsignal.com Confocal microscopy is often used to acquire high-resolution images of the stained samples, revealing the subcellular distribution of tau pathology.
| Technique | Principle | Application in Tau Cellular Localization | Key Findings |
| Immunofluorescence | Use of fluorescently labeled antibodies to detect specific target antigens. | Visualization of the subcellular localization of different tau species in cultured cells and tissue sections. | Pathological tau aggregates are found in specific neuronal compartments. |
| Immunohistochemistry | Use of enzyme-conjugated antibodies to generate a colored precipitate at the location of the target antigen. | Detection of tau pathology in fixed tissue sections, often used for post-mortem brain analysis. | Allows for the mapping of the spread of tau pathology in different brain regions. |
Biochemical Assays for Aggregation and Interaction Studies
Advanced biochemical assays are fundamental in elucidating the aggregation propensity and interaction dynamics of Tau Peptide (512-525) amide. These in vitro techniques provide quantitative and qualitative data on fibril formation, the stability of aggregates, and the specific molecular fragments involved in pathological processes.
Thioflavin S/T Fluorescence Assays
Thioflavin T (ThT) and Thioflavin S (ThS) are fluorescent dyes widely employed to detect and quantify amyloid fibril formation in vitro. ucsd.edu The principle of these assays lies in the significant increase in fluorescence emission of the dyes upon binding to the cross-β-sheet structures characteristic of amyloid aggregates. ucsd.edumdpi.com When unbound, Thioflavin T exhibits low fluorescence, but its fluorescence quantum yield increases dramatically when it intercalates within the β-sheets of tau fibrils. ucsd.edu This property allows for real-time monitoring of aggregation kinetics, including the lag phase, elongation phase, and steady-state phase.
The assay typically involves incubating the Tau Peptide (512-525) amide, often with an aggregation inducer like heparin, and measuring the fluorescence intensity at regular intervals. goettingen-research-online.de The resulting data can be used to determine the extent of aggregation and to screen for potential inhibitors or promoters of fibrillization. researchgate.netresearchgate.net For instance, the half-maximal inhibitory concentration (IC50) of a compound can be calculated by measuring the reduction in ThT fluorescence in its presence. goettingen-research-online.de
Table 1: Example Data from a Thioflavin T Fluorescence Assay for Tau Aggregation Inhibition
| Inhibitor Concentration (µM) | Normalized Fluorescence Intensity (%) | % Inhibition |
|---|---|---|
| 0 (Control) | 100 | 0 |
| 1 | 85 | 15 |
| 5 | 52 | 48 |
| 10 | 25 | 75 |
| 20 | 12 | 88 |
This table illustrates hypothetical data showing how increasing concentrations of an inhibitor reduce the ThT fluorescence, indicating a decrease in Tau peptide aggregation.
Sedimentation Assays
Sedimentation assays are a straightforward and effective method to separate aggregated, insoluble forms of a peptide from its soluble, monomeric, or oligomeric forms. This technique relies on the principle that larger, denser aggregates will pellet at the bottom of a tube upon centrifugation at high speeds, while smaller, soluble species will remain in the supernatant. researchgate.net
In a typical sedimentation assay for Tau Peptide (512-525) amide, the peptide is incubated under conditions that promote aggregation. Following incubation, the sample is centrifuged at high g-forces (e.g., 100,000 x g). researchgate.net The supernatant is carefully collected, and the pellet is resuspended in a buffer. The amount of peptide in both fractions is then quantified, commonly using methods like SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis) followed by Coomassie staining or Western blotting. researchgate.net This allows for the determination of the percentage of the peptide that has aggregated over time.
Table 2: Quantification of Tau Peptide Aggregation via Sedimentation Assay
| Incubation Time (hours) | % Tau in Supernatant (Soluble) | % Tau in Pellet (Aggregated) |
|---|---|---|
| 0 | 98 | 2 |
| 12 | 65 | 35 |
| 24 | 30 | 70 |
| 48 | 15 | 85 |
This table provides illustrative results from a sedimentation assay, showing the time-dependent shift of the Tau peptide from the soluble to the aggregated fraction.
Western Blotting and Mass Spectrometry for Fragment Detection
Tau proteolysis is a significant event in the pathogenesis of tauopathies, generating various fragments that may themselves be prone to aggregation. ucl.ac.ukmdpi.com Western blotting and mass spectrometry are powerful techniques used to detect and identify these specific tau fragments.
Western Blotting utilizes specific antibodies to detect target proteins and their fragments that have been separated by size via gel electrophoresis. researchgate.net For Tau Peptide (512-525) amide studies, lysates from cells or brain tissue extracts are run on an SDS-PAGE gel, transferred to a membrane, and probed with antibodies that recognize specific epitopes within or near this sequence. nih.gov This can reveal the presence and relative abundance of different C-terminal or N-terminal truncated fragments. ucl.ac.uk
Mass Spectrometry (MS) offers a more detailed and unbiased approach to identify the exact molecular weight and sequence of peptide fragments. researchgate.net Techniques like nano-liquid chromatography coupled to tandem mass spectrometry (nano-LC-ESI-MS/MS) can analyze complex mixtures, such as those from in vitro cleavage assays or biological fluids, to identify the precise cleavage sites that generate tau fragments. ucl.ac.ukmdpi.com Immunoprecipitation-mass spectrometry (IP-MS) can be used to enrich for tau fragments from cerebrospinal fluid (CSF) or plasma before analysis, increasing the sensitivity of detection. ucl.ac.uk
Table 3: Common Tau Fragments Identified by Mass Spectrometry in Disease States
| Tau Fragment | Starting Residue | Ending Residue | Method of Detection | Associated Condition |
|---|---|---|---|---|
| N-224 | 1 | 224 | IP-MS | Alzheimer's Disease |
| C-355 | 355 | 441 | LC-MS/MS | Tauopathies |
| Mid-domain fragments | Various | Various | LC-MS/MS | Alzheimer's Disease |
This table summarizes examples of tau fragments identified in research, highlighting the utility of mass spectrometry in characterizing the tau peptidome. ucl.ac.uk
Protein-Protein Interaction Assays
Understanding the interactions of Tau Peptide (512-525) amide with other proteins is crucial for elucidating its role in both normal and pathological cellular processes. A variety of assays can be employed to study these interactions. thermofisher.com
Co-Immunoprecipitation (Co-IP) is a widely used method to identify binding partners of a target protein from cell or tissue lysates. thermofisher.com An antibody specific to the Tau peptide can be used to "pull down" the peptide and any proteins bound to it. The resulting complex is then analyzed, often by Western blot or mass spectrometry, to identify the interacting proteins.
Pull-Down Assays are an in vitro alternative to Co-IP. In this method, a purified, tagged version of the Tau peptide (e.g., with a GST or His tag) is immobilized on beads. This "bait" is then incubated with a cell lysate or a purified potential binding partner ("prey"). After washing away non-specific binders, the proteins that remain bound to the bait are eluted and identified.
Far-Western Blotting is another technique that can detect direct protein-protein interactions. It is similar to a standard Western blot, but instead of using an antibody as a probe, a purified, labeled bait protein (in this case, Tau Peptide (512-525) amide) is used to probe the membrane containing separated proteins. thermofisher.com
Aptamer-Based and Molecular Imaging Approaches (Pre-clinical)
Emerging technologies are providing new ways to detect and visualize tau species in pre-clinical models. Aptamer-based probes and advanced molecular imaging techniques are at the forefront of this research, offering high specificity and the potential for in vivo applications. nih.gov
Aptamers are short, single-stranded DNA or RNA molecules that can be selected in vitro to fold into unique three-dimensional structures, allowing them to bind to specific target molecules with high affinity and specificity. nih.govnih.gov For tau research, aptamers can be developed to specifically recognize different conformations of the Tau Peptide (512-525) amide, such as monomers, oligomers, or fibrils. These aptamers can then be conjugated to fluorescent dyes or nanoparticles to create biosensors for detecting the peptide in assays or for imaging in cellular models. nih.gov
Molecular Imaging in pre-clinical studies, particularly Positron Emission Tomography (PET), allows for the non-invasive visualization and quantification of tau aggregates in the brains of living animal models of tauopathy. elsevierpure.commdpi.com This is achieved using radiotracers—small molecules labeled with a positron-emitting isotope (like Fluorine-18) that can cross the blood-brain barrier and bind specifically to tau deposits. mdpi.com The development of new PET ligands with improved affinity and specificity for different tau isoforms and aggregate structures is an active area of research. elsevierpure.com These imaging techniques are invaluable for staging disease progression, assessing the efficacy of anti-tau therapeutics, and understanding the relationship between tau pathology and neurodegeneration in pre-clinical models. mdpi.com
Pre Clinical Research Implications and Future Directions
Insights into Mechanisms of Neurodegeneration
The study of specific tau fragments is crucial for understanding the initiation and propagation of tau pathology, a hallmark of several neurodegenerative disorders known as tauopathies, including Alzheimer's disease. While the full-length tau protein is involved in microtubule stabilization, its cleavage into smaller fragments can lead to the formation of toxic species that aggregate and contribute to neuronal dysfunction and cell death.
Proteolytic cleavage of tau is a key post-translational modification that can generate neurotoxic fragments. nih.govnih.gov These fragments, which can be more prone to aggregation than the full-length protein, are thought to be critical in seeding the formation of neurofibrillary tangles (NFTs), the primary pathological hallmark of tauopathies. mdpi.com The specific sequence of Tau Peptide (512-525) may be investigated for its propensity to adopt a β-sheet structure, a conformation that is conducive to aggregation. nih.gov Furthermore, this peptide can be used in studies to understand how post-translational modifications within this region might influence the aggregation process and the subsequent neurotoxic cascade.
Identification of Research Targets for Modulating Tau Aggregation and Pathology
The development of therapeutic strategies for tauopathies heavily relies on the identification of specific targets that can modulate the aggregation and pathological spread of tau. Synthetic tau peptides, such as Tau Peptide (512-525) amide Trifluoroacetate (B77799), are instrumental in the initial stages of this discovery process.
Small Molecule Modulators
High-throughput screening assays are often employed to identify small molecules that can inhibit the aggregation of tau. nih.govnih.govaau.dk In these assays, synthetic tau peptides can be used to initiate the aggregation process. By screening large libraries of compounds, researchers can identify molecules that bind to the peptide and prevent it from forming larger aggregates. While specific studies detailing the use of Tau Peptide (512-525) for this purpose are not widely published, it represents a potential tool for such screening campaigns aimed at discovering novel therapeutic leads. medchemexpress.comumn.edu
Immunotherapeutic Strategies (e.g., Antibody Development for Research)
Immunotherapy is a promising therapeutic avenue for neurodegenerative diseases. jpreventionalzheimer.com This approach involves the use of antibodies that can specifically target and clear pathological forms of tau. Synthetic peptides are essential for the development of these antibodies, as they can be used as antigens to elicit an immune response and generate antibodies that recognize specific epitopes on the tau protein. nih.gov Tau Peptide (512-525) can be utilized in this context to produce antibodies that target this particular region of the tau protein. medchemexpress.com Such antibodies would be valuable research tools for detecting this fragment in biological samples and for investigating its role in disease progression.
Protease Inhibition Strategies (Pre-clinical)
Given that the cleavage of tau by proteases is a critical step in the generation of aggregation-prone fragments, inhibiting these proteases is a viable therapeutic strategy. nih.gov Understanding which proteases are responsible for generating specific tau fragments is the first step in developing targeted inhibitors. Tau Peptide (512-525) can be used as a substrate in enzymatic assays to identify the proteases that cleave within or near this sequence. nih.gov This information is invaluable for the preclinical development of protease inhibitors that could prevent the formation of toxic tau fragments.
Development of Advanced Experimental Models
To study the complex processes of tauopathy in a controlled environment, researchers rely on a variety of experimental models, from simple in vitro systems to more complex cellular and animal models. Synthetic tau peptides play a crucial role in the development and validation of these models.
In Vitro Aggregation Assays: These are the most basic models used to study the kinetics and morphology of tau aggregation. Tau Peptide (512-525) can be used to induce aggregation under specific conditions, allowing researchers to study the effects of various factors, such as post-translational modifications and the presence of small molecules, on the aggregation process. nih.govnih.gov
Cell-Based Models: Cellular models of tauopathy are essential for studying the intracellular consequences of tau aggregation and for screening potential therapeutic compounds in a more biologically relevant context. nih.govmdpi.comebbabiotech.comresearchgate.netresearchgate.net Exposing cultured cells to Tau Peptide (512-525) could be a method to induce intracellular tau aggregation and study the subsequent cellular responses, such as stress pathway activation and cytoskeletal disruption.
Animal Models: While the direct use of Tau Peptide (512-525) in the generation of transgenic animal models is not a common practice, this peptide can be used to validate these models. For instance, antibodies generated against this peptide can be used to detect its presence in the brains of animal models of tauopathy, helping to characterize the specific tau species present at different stages of the disease. ed.ac.uktaconic.combiospective.com
Emerging Concepts in Tau Research Relevant to Peptide Fragments
The field of tau research is continually evolving, with new concepts emerging that provide a deeper understanding of the mechanisms of tau-mediated neurodegeneration.
One of the most significant recent developments is the "prion-like" hypothesis of tau propagation. dbaitalia.it This theory posits that pathological tau aggregates can spread from one neuron to another, seeding the aggregation of endogenous tau in recipient cells. The study of specific tau fragments is central to this hypothesis, as it is believed that smaller, soluble tau species, or "seeds," are the primary drivers of this propagation. Investigating whether Tau Peptide (512-525) can act as a seed for tau aggregation is an important area of future research.
Another emerging area is the interplay between different post-translational modifications of tau and their impact on its function and pathology. mdpi.com Research using specific peptide fragments allows for the precise study of how modifications at one site can influence modifications at another, and how these complex patterns of modification contribute to the development of different tauopathies.
Heterogeneity of Tau Strains and Their Impact on Pathology
A significant finding in the field of tau research is the existence of distinct "strains" of tau aggregates. These strains are characterized by different structural conformations of the tau protein, which are thought to contribute to the clinical and pathological diversity observed across various tauopathies. nih.gov Tauopathies are not a single, uniform disease; they encompass a range of neurodegenerative disorders, each with a unique neuropathological signature, including the specific brain regions affected and the morphology of the tau inclusions. nih.gov
The molecular basis for this heterogeneity lies in several factors, including the differential inclusion of tau isoforms and various post-translational modifications. nih.gov In the adult human brain, six isoforms of the tau protein are expressed, categorized as either 3-repeat (3R) or 4-repeat (4R) tau, based on the number of microtubule-binding repeats. nih.gov The composition of tau aggregates often varies between different tauopathies. For instance, in Alzheimer's disease (AD), aggregates are composed of both 3R and 4R tau isoforms. In contrast, Pick's disease is characterized by aggregates of 3R tau, while progressive supranuclear palsy (PSP) and corticobasal degeneration (CBD) are considered 4R tauopathies. nih.govdrexel.edu
This molecular diversity gives rise to distinct pathological entities. For example, Alzheimer's disease is typified by flame-shaped neurofibrillary tangles, whereas Pick's disease is identified by the presence of spherical Pick bodies. nih.gov The specific conformation of these tau aggregates, or strains, appears to dictate the pattern and rate of disease progression. Pre-clinical studies have shown that different species of tau can influence the propagation of pathology, with mutated tau spreading at different rates compared to wild-type tau. nih.gov This strain-like behavior suggests that the specific structure of a tau aggregate can be transmitted to other tau proteins, propagating a specific form of pathology throughout the brain.
The table below summarizes the isoform composition of tau aggregates in several major tauopathies, highlighting the molecular basis for their heterogeneity.
| Tauopathy | Predominant Tau Isoform(s) in Aggregates |
| Alzheimer's Disease (AD) | 3R and 4R Tau |
| Pick's Disease (PiD) | 3R Tau |
| Progressive Supranuclear Palsy (PSP) | 4R Tau |
| Corticobasal Degeneration (CBD) | 4R Tau |
| Argyrophilic Grain Disease (AGD) | 4R Tau |
This table illustrates the distinct tau isoform compositions that characterize various neurodegenerative diseases.
Understanding the properties of these different tau strains is crucial for developing targeted therapies. A therapeutic agent effective against one type of tau aggregate may not be effective against another. Therefore, research utilizing specific peptide sequences, such as Tau Peptide (512-525) amide Trifluoroacetate, is vital for dissecting the molecular determinants of strain formation and for screening compounds that can inhibit the aggregation of specific pathological tau conformations.
Intercellular Transfer and Propagation Mechanisms
One of the most significant advancements in the understanding of tauopathies has been the discovery that tau pathology spreads through the brain in a predictable, network-based pattern. curealz.org This progression is now widely believed to occur through a "prion-like" mechanism, where pathological tau aggregates are released from one neuron and taken up by another, seeding the aggregation of endogenous tau in the recipient cell. consensus.appmdpi.com This cell-to-cell transfer is a key driver of disease progression. nih.gov
The process begins with the release of tau aggregates into the extracellular space. nih.gov While tau is primarily an intracellular protein, it can be released from neurons, possibly through exosomes or ectosomes. nih.gov Once in the extracellular environment, these tau "seeds" can be internalized by neighboring or synaptically connected neurons. consensus.app Studies have demonstrated that extracellular tau aggregates, but not monomeric tau, are efficiently taken up by cultured cells through mechanisms such as fluid-phase endocytosis. consensus.app
Upon entering a healthy neuron, the internalized tau aggregates act as a template, inducing the misfolding and aggregation of the soluble, natively folded tau protein within that cell. consensus.app This newly formed aggregate can then be released, continuing the cycle and propagating the pathology to other brain regions. consensus.app This mechanism explains the stereotypical progression of tau pathology observed in diseases like Alzheimer's, which often follows established neuroanatomical pathways. curealz.org
Pre-clinical models have been instrumental in demonstrating this trans-cellular propagation. Injecting brain extracts containing aggregated tau into animal models can induce the formation and spread of tau pathology. mdpi.com Furthermore, co-culturing cells that express tau aggregates with naive cells results in the transfer of pathology to the previously healthy cells. pharmaceutical-networking.com This propagation can be blocked by anti-tau antibodies in the extracellular space, highlighting a potential therapeutic avenue. pharmaceutical-networking.com
The study of specific tau peptides is essential for understanding the molecular requirements for this intercellular transfer. By identifying the regions of the tau protein that are critical for uptake, seeding, and aggregation, researchers can develop inhibitors that block these key steps in the propagation cycle.
Q & A
Q. What purity level is required for Tau Peptide (512-525) amide Trifluoroacetate in different experimental settings?
The required purity depends on the assay sensitivity and application:
- Crude (~70-75% purity): Suitable for high-throughput screening or preliminary binding studies .
- >85%: Recommended for polyclonal antibody production or epitope mapping .
- >95%: Necessary for cell-based assays or structural studies (e.g., crystallography) .
- >98%: Critical for quantitative NMR or functional assays requiring minimal impurities .
Q. How does trifluoroacetate (TFA) affect the biological activity of Tau peptide?
TFA, a common counterion in peptide synthesis, can acidify solutions, alter peptide conformation, and interfere with biological assays. For example, residual TFA may reduce cell viability in in vitro studies. Counterion exchange to acetate (via anion-exchange resins) is recommended to mitigate these effects .
Q. How should researchers calculate the actual peptide content in this compound?
The total mass of lyophilized peptide includes TFA counterions. To determine the peptide content:
- Use amino acid analysis (AAA) or UV spectroscopy (if the peptide contains aromatic residues).
- Refer to the Certificate of Analysis (CoA) for lot-specific peptide content, which accounts for TFA and other salts .
Advanced Research Questions
Q. What methodologies are recommended for analyzing the secondary structure of this compound?
- Circular Dichroism (CD) Spectroscopy:
- Use far-UV CD (190-250 nm) to detect α-helix (negative bands at 208/222 nm) or β-sheet (negative band at 217 nm) structures.
- Prepare samples in aqueous buffers (e.g., 10 µM peptide in 20 mM phosphate, pH 7.4) and analyze at 37°C to mimic physiological conditions .
- NMR Spectroscopy:
- Dissolve the peptide in D₂O (0.5–1.1 mM) to suppress amide proton signals and focus on Hα chemical shifts. Use 600 MHz spectrometers with 4,4-dimethyl-4-silapentane-1-ammonium trifluoroacetate as a reference .
Q. How can batch-to-batch variability in this compound impact sensitive assays?
Research-grade peptides typically undergo limited QC (HPLC/MS only), leading to variability in TFA content, solubility, and impurities. For sensitive assays (e.g., IC₅₀ determinations):
- Request additional QC metrics (e.g., peptide content, endotoxin levels).
- Perform counterion exchange and lyophilize the peptide in a controlled buffer (e.g., acetate) to standardize batches .
Q. What are the validated methods for quantifying residual TFA in this compound?
- USP 〈503.1〉 Method:
Q. How does the Tau (512-525) sequence influence its interaction with TFA during synthesis?
The peptide’s lysine/arginine content increases TFA retention due to strong ion-pairing with basic residues. For example, lysine-rich sequences require rigorous counterion exchange (e.g., Amberlite IRA-400 resin) to reduce TFA content below 1% .
Methodological Recommendations
- Counterion Exchange Protocol:
- Dissolve the peptide in water (1-5 mg/mL).
- Pass through Amberlite IRA-400 resin (acetate form) at 4°C.
- Lyophilize and verify TFA content via elemental analysis .
- CD Spectroscopy Workflow:
- Prepare 10 µM peptide in pH 7.4 buffer.
- Acquire spectra from 190-250 nm at 37°C.
- Deconvolute using CONTIN/LL or CDPro software .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
